![molecular formula C15H16O3P+ B14400286 [([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-26-4](/img/structure/B14400286.png)
[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium is a complex organophosphorus compound It is characterized by the presence of a biphenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium typically involves the reaction of biphenyl derivatives with phosphorus-containing reagents under controlled conditions. One common method involves the use of [1,1’-Biphenyl]-4-ylmethanol as a starting material, which is then reacted with a phosphorus oxychloride derivative in the presence of a base to form the desired compound. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The methoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-ylmethanol: A precursor in the synthesis of oxophosphanium.
Triphenylphosphine: Another organophosphorus compound with similar applications in catalysis and coordination chemistry.
Phosphine oxides: Compounds formed through the oxidation of phosphines, sharing some chemical properties with oxophosphanium.
Uniqueness
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its biphenyl structure provides stability, while the methoxy and hydroxyethyl groups offer versatility in chemical modifications.
Eigenschaften
CAS-Nummer |
88648-26-4 |
|---|---|
Molekularformel |
C15H16O3P+ |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
1-hydroxyethyl-oxo-[(4-phenylphenyl)methoxy]phosphanium |
InChI |
InChI=1S/C15H16O3P/c1-12(16)19(17)18-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3/q+1 |
InChI-Schlüssel |
NPAXBLKLDRBEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[P+](=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)
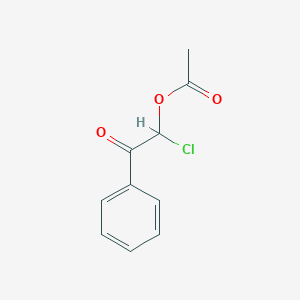
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
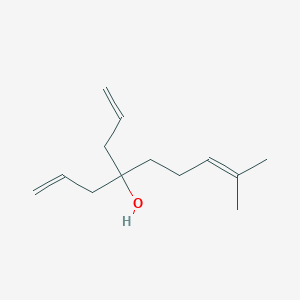
![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)
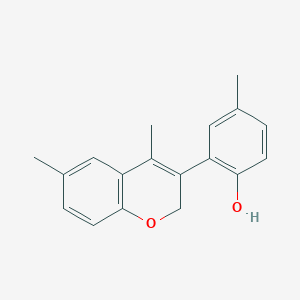
![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
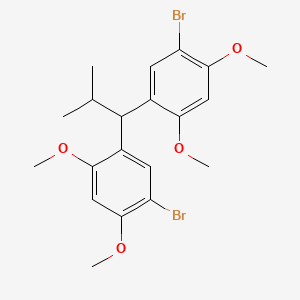
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
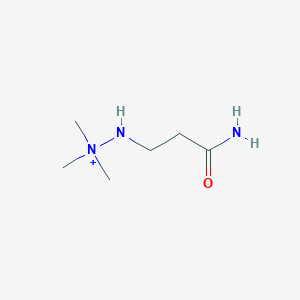
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
